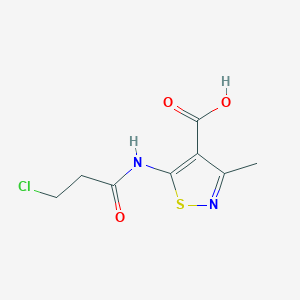![molecular formula C34H24O B14542556 Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-diphenyl- CAS No. 62225-09-6](/img/structure/B14542556.png)
Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-diphenyl- is a complex organic compound belonging to the class of naphthopyrans These compounds are known for their photochromic properties, which means they can change color when exposed to light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-diphenyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate naphthalene derivatives with phenyl-substituted pyran precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure cost-effectiveness and scalability. This involves the use of readily available raw materials, efficient catalysts, and streamlined purification processes. The goal is to produce the compound in large quantities while maintaining high quality and minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-diphenyl- has several scientific research applications:
Chemistry: Used as a photochromic material in the development of optical switches and memory devices.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials with unique optical properties
Mechanism of Action
The mechanism of action of Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-diphenyl- involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a structural change, leading to a color change. This process involves the cleavage of the C(sp3)–O bond in the pyran ring, resulting in the formation of a merocyanine structure. The merocyanine form can revert to the original structure in the absence of light, making it useful for reversible optical applications .
Comparison with Similar Compounds
Similar Compounds
- Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,3,4-trimethyl-
- Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-3-ethyl-2,4-dimethyl-
- Benz[b]indeno[1,2-d]pyran-3,4,6a,9,10(6H)-pentol, 7,11b-dihydro-
Uniqueness
Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-diphenyl- stands out due to its specific substitution pattern, which imparts unique photochromic and fluorescent properties. These properties make it particularly valuable in applications requiring rapid and reversible color changes .
Properties
CAS No. |
62225-09-6 |
|---|---|
Molecular Formula |
C34H24O |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
9-(3,4-dihydronaphthalen-2-yl)-2,4-diphenylindeno[2,1-b]pyran |
InChI |
InChI=1S/C34H24O/c1-3-12-24(13-4-1)30-22-31(25-14-5-2-6-15-25)35-34-32(28-17-9-10-18-29(28)33(30)34)27-20-19-23-11-7-8-16-26(23)21-27/h1-18,21-22H,19-20H2 |
InChI Key |
BTNKLGFOFCTOMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)C3=C4C(=C(C=C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C73 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


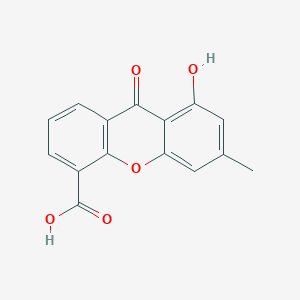
![1-[2-(6-Amino-9H-purin-9-yl)ethyl]pyridin-1-ium](/img/structure/B14542494.png)
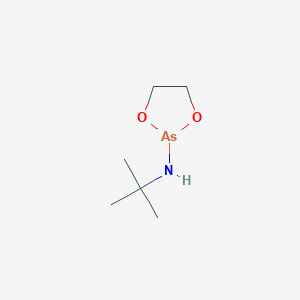
![3-{Methyl[3-(pyrrolidin-1-YL)propyl]amino}propan-1-OL](/img/structure/B14542506.png)
![1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 2-chloro-1-methyl-6-phenyl-](/img/structure/B14542508.png)
![(Pentafluorophenyl)[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methanone](/img/structure/B14542509.png)
![5-[(3H-1,2-Dithiol-3-ylidene)methyl]-3H-1,2-dithiole-3-thione](/img/structure/B14542517.png)
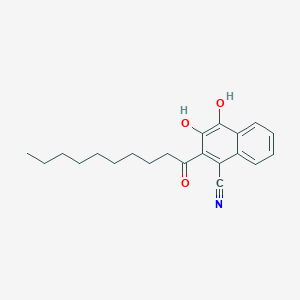
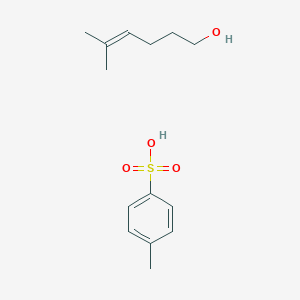
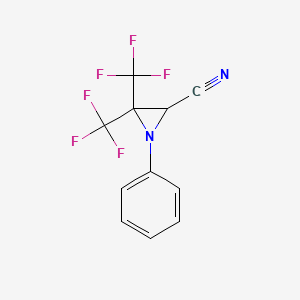
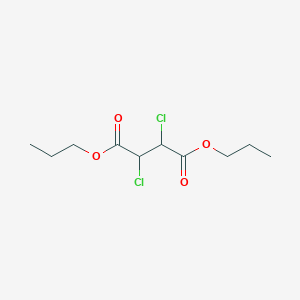

![[6-(Benzenesulfonyl)hex-1-yn-1-yl]benzene](/img/structure/B14542541.png)
